N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide is a complex organic compound with a molecular formula of C16H22N2O3 This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a phenyloxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of cyclopropylamine with phenyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide
Uniqueness
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and hydroxypropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(19,10-7-8-10)9-15-12(17)13(18)16-11-5-3-2-4-6-11/h2-6,10,19H,7-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGYYSSUSBWYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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